![molecular formula C19H17NO2 B1584973 Naphthol AS-MX CAS No. 92-75-1](/img/structure/B1584973.png)
Naphthol AS-MX
Overview
Description
Naphthol AS-MX is a compound used as a substrate for phosphatase . It is also known as 3-Hydroxy-2-naphtho-2′,4′-xylidide Phosphate, N- (2,4-Dimethylphenyl)-3- (phosphonooxy)-2-naphthalenecarboxamide . It is often used in human osteoblasts and mouse embryonic stem cells for fluorescence staining and analysis .
Molecular Structure Analysis
Naphthol AS-MX has the molecular formula C19H18NO5P . The molecule is stable and has multiple reactive sites that allow it to be utilized in several kinds of organic reactions .Physical And Chemical Properties Analysis
Naphthol AS-MX is a brown powder . It is soluble in ethanol . The compound has a molecular weight of 371.32 .Scientific Research Applications
Electrochemical Sensing
Naphthol AS-MX: is utilized in the development of electrochemical sensors . These sensors are designed for the simultaneous detection of naphthol isomers, which are important in chemical and medical biomarker detection. A study demonstrated the use of a 3D-graphene-nanostructure-based electrochemical microsensor that exhibited good sensing responses and could detect naphthol isomers in a wide range of concentrations with high sensitivity .
Fluorescence Detection
The compound’s fluorescence properties are harnessed in detecting enzyme activity in non-aqueous solutions. Research has shown that Naphthol AS-MX can be fluorescently detected in high percentages of 1,4-dioxane, indicating its potential for testing phosphatase activity under such conditions .
Histochemical Staining
Naphthol AS-MX phosphate: , a derivative of Naphthol AS-MX, is widely used as a substrate for histochemical demonstration of alkaline phosphatase activity. This application is crucial in various biological studies, including those involving human osteoblasts and mouse embryonic stem cells, where it aids in fluorescence staining and analysis .
Medical Diagnostics
In medical diagnostics, Naphthol AS-MX serves as a substrate for alkaline phosphatase, which is an enzyme marker for various physiological and pathological conditions. Its use in diagnostic tests allows for the detection and monitoring of diseases .
Environmental Monitoring
Due to its chemical properties, Naphthol AS-MX can be used in environmental monitoring to detect harmful isomers of naphthol that may be present in water or soil, thus helping in assessing environmental pollution and potential health risks .
Chemical Synthesis
Naphthol AS-MX: is also essential in chemical manufacturing or synthesis as a precursor for dyes, insecticides, and pesticides. Its role in the synthesis of these compounds is vital due to its stability and reactivity .
Safety and Hazards
Naphthol AS-MX can cause skin irritation and serious eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Mechanism of Action
Target of Action
Naphthol AS-MX, also known as 3-Hydroxy-2’,4’-dimethyl-2-naphthanilide, is primarily used as a substrate for the demonstration of alkaline and acid phosphatases . These enzymes, which are the primary targets of Naphthol AS-MX, play crucial roles in a variety of biological processes, including energy metabolism and signal transduction .
Mode of Action
Naphthol AS-MX interacts with its targets, the alkaline and acid phosphatases, by serving as a substrate for these enzymes . Upon interaction, the enzymes catalyze the hydrolysis of Naphthol AS-MX, leading to the release of naphthol AS . This released naphthol AS can then be captured by diazonium salts to form an azo-dye .
Biochemical Pathways
The interaction of Naphthol AS-MX with alkaline and acid phosphatases affects the biochemical pathways associated with these enzymes. The hydrolysis of Naphthol AS-MX and the subsequent formation of azo-dye provide a visual representation of the enzyme activity, thereby allowing the study of the associated biochemical pathways .
Result of Action
The primary result of Naphthol AS-MX’s action is the production of a colored azo-dye, which provides a visual indication of alkaline and acid phosphatase activity . This can be used to study the function and distribution of these enzymes in various biological samples .
Action Environment
The action, efficacy, and stability of Naphthol AS-MX can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the alkaline and acid phosphatases, and thus the effectiveness of Naphthol AS-MX as a substrate . Additionally, the presence of inhibitory substances can also impact the action of Naphthol AS-MX .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21/h3-11,21H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSNRIENVXKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059064 | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol AS-MX | |
CAS RN |
92-75-1 | |
Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-MX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthol AS-MX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2',4'-dimethyl-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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